Product packaging for Des-5'-chloro-4-fluorobenzyl Mosapride(Cat. No.:CAS No. 170799-30-1)

Des-5'-chloro-4-fluorobenzyl Mosapride

Cat. No.: B134094
CAS No.: 170799-30-1
M. Wt: 279.33 g/mol
InChI Key: FKGJGKAWROUGCH-UHFFFAOYSA-N
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Description

The Role of Benzamide (B126) Derivatives in Medicinal Chemistry and Pharmacology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical drugs. walshmedicalmedia.comresearchgate.netacs.org Benzamide derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.comwalshmedicalmedia.com This versatility has made the benzamide pharmacophore a subject of intense interest for the development of new therapeutic agents. walshmedicalmedia.comnih.gov In medicinal chemistry, the amide group is a stable and relatively easy-to-synthesize functional group, often incorporated into molecules to modulate their biological activity and pharmacokinetic properties. researchgate.netacs.org Compounds in this class are used in various treatments, from managing cardiac arrhythmias and psychiatric conditions to acting as enzyme inhibitors against targets like carbonic anhydrase and acetylcholinesterase. researchgate.netwalshmedicalmedia.comnih.gov The continuous exploration of benzamide derivatives highlights their significance in the discovery of novel bioactive compounds. walshmedicalmedia.comnih.gov

Defining Des-5'-chloro-4-fluorobenzyl Mosapride (B1662829) as a Structurally Related Analogue or Metabolite Intermediate

Des-5'-chloro-4-fluorobenzyl Mosapride is a chemical compound structurally related to Mosapride. It is identified specifically as an intermediate in the synthesis of Mosapride. Its chemical structure differs from the parent Mosapride molecule by the absence of both the chlorine atom at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine (B109124) ring. This distinguishes it from other related compounds such as Des-4-fluorobenzyl Mosapride, which is a primary metabolite of Mosapride where only the 4-fluorobenzyl group is removed. bertin-bioreagent.commedchemexpress.comcaymanchem.com The systematic IUPAC name for this compound is 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.

Below is a table summarizing the key properties of this compound.

PropertyValue
IUPAC Name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Synonyms 4-Amino-2-ethoxy-N-(2-morpholinylmethyl)benzamide
CAS Number 170799-30-1
Molecular Formula C14H21N3O3
Molecular Weight 279.33 g/mol
Boiling Point 499.7±45.0°C at 760 mmHg
Density 1.2±0.1 g/cm3
Solubility Soluble in Dichloromethane, Methanol
Data sourced from BOC Sciences.

Rationale for Academic Investigation of this Specific Chemical Entity

The primary rationale for the academic and industrial investigation of this compound stems from its role as a key intermediate in the chemical synthesis of Mosapride and its related metabolites. scbt.com The study of such intermediates is crucial for optimizing manufacturing processes, improving yield, and ensuring the purity of the final active pharmaceutical ingredient (API). Understanding the formation, stability, and reactivity of this compound can lead to more efficient and cost-effective production of Mosapride. Furthermore, this compound can serve as a reference standard for analytical method development and validation, allowing for the accurate detection and quantification of impurities in the final drug product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O3 B134094 Des-5'-chloro-4-fluorobenzyl Mosapride CAS No. 170799-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGJGKAWROUGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434621
Record name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-30-1
Record name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Structural Elucidation of Des 5 Chloro 4 Fluorobenzyl Mosapride

Retrosynthetic Analysis and Proposed Synthetic Pathways

A logical synthetic approach to Des-5'-chloro-4-fluorobenzyl Mosapride (B1662829) would involve the coupling of a substituted benzoyl chloride with a specific morpholine (B109124) derivative. The retrosynthetic analysis would disconnect the amide bond as the key strategic step.

The retrosynthesis of Des-5'-chloro-4-fluorobenzyl Mosapride would logically begin by disconnecting the amide bond, a common strategy in the synthesis of benzamides. This approach yields two key synthons: an activated benzoic acid derivative (specifically, a 4-amino-2-ethoxybenzoyl chloride) and 2-(aminomethyl)morpholine.

This strategy is analogous to the synthesis of Mosapride and its derivatives, which are typically assembled from a substituted benzoic acid moiety and a morpholine-containing side chain. The core benzamide (B126) scaffold is a versatile platform for the synthesis of a wide array of derivatives, allowing for modifications at various positions of the aromatic ring and the morpholine side chain.

Table 1: Key Precursors for the Proposed Synthesis of this compound

PrecursorChemical NameRole in Synthesis
A 4-amino-2-ethoxybenzoic acidProvides the core benzamide structure without the 5-chloro substituent.
B 2-(aminomethyl)morpholineProvides the morpholine side chain without the 4-fluorobenzyl group.

The synthesis would proceed by first activating the carboxylic acid of 4-amino-2-ethoxybenzoic acid, for instance, by converting it to the corresponding acyl chloride with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate would then be reacted with 2-(aminomethyl)morpholine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

The term "Dechlorination and Defluorobenzylation" in the context of synthesizing this specific molecule is likely a misnomer. A more direct and efficient synthetic strategy would utilize starting materials that already lack the chloro and fluorobenzyl groups, rather than attempting to remove them from a more complex molecule like Mosapride.

Optimizing the yield and purity in a multi-step synthesis of this nature involves careful control of several reaction parameters.

Catalyst Selection : While the direct amidation might not require a catalyst, related benzamide syntheses can be optimized using catalysts. For instance, some methods employ catalysts to facilitate the direct condensation of carboxylic acids and amines researchgate.net.

Reaction Temperature and Time : The temperature of the amidation reaction is critical; it should be sufficient to ensure a reasonable reaction rate without promoting side reactions. Reaction time is also monitored, often by thin-layer chromatography (TLC), to ensure the reaction proceeds to completion.

Purification Techniques : Post-reaction work-up and purification are crucial for obtaining a high-purity product. This typically involves extraction to remove water-soluble byproducts, followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and other impurities. Recrystallization can be employed as a final step to achieve high purity.

Protecting Groups : The primary amine on the benzoic acid precursor might require a protecting group during the activation of the carboxylic acid to prevent self-condensation. This protecting group would then be removed in a subsequent step.

Table 2: Potential Optimization Parameters for Benzamide Synthesis

ParameterConditions to OptimizeRationale
Solvent Aprotic solvents (DCM, THF, DMF)To dissolve reactants and not interfere with the reaction.
Base Triethylamine, Pyridine, DIPEATo neutralize HCl byproduct and drive the reaction forward.
Temperature 0 °C to room temperatureTo control reaction rate and minimize side products.
Reaction Time Monitored by TLCTo ensure the reaction goes to completion without degradation.
Purification Column Chromatography, RecrystallizationTo isolate the pure target compound.

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation

The structural confirmation of the synthesized this compound would rely on a combination of modern spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Would provide information on the number and environment of protons. Expected signals would include aromatic protons, the ethoxy group protons, morpholine ring protons, and the methylene bridge protons. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the molecule.

¹³C NMR : Would show the number of unique carbon atoms. The chemical shifts would confirm the presence of the carbonyl group of the amide, the aromatic carbons, the ethoxy carbons, and the carbons of the morpholine ring.

¹⁹F NMR : In the case of Mosapride, a signal corresponding to the fluorine atom on the benzyl (B1604629) group is observed nih.gov. For the target compound, the absence of a signal in the ¹⁹F NMR spectrum would confirm the lack of the 4-fluorobenzyl group.

High-Resolution Mass Spectrometry (HRMS) : This technique would be used to determine the exact mass of the molecule, which should match the calculated molecular weight of the proposed structure (C₁₄H₂₁N₃O₃). This provides a highly accurate confirmation of the elemental composition.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include N-H stretching vibrations for the primary amine and the amide, a strong C=O stretching vibration for the amide carbonyl, and C-O stretching for the ethoxy and morpholine ether linkages.

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state researchgate.netnih.govmdpi.commdpi.com. This would unambiguously confirm the connectivity and stereochemistry of the compound.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Signals/Features
¹H NMR Aromatic protons (δ 6.0-8.0 ppm), ethoxy group (triplet and quartet), morpholine protons (δ 2.5-4.0 ppm), methylene bridge protons.
¹³C NMR Amide carbonyl (δ ~165-170 ppm), aromatic carbons, ethoxy carbons, morpholine carbons.
HRMS [M+H]⁺ corresponding to the exact mass of C₁₄H₂₂N₃O₃⁺.
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1250 (C-O stretch).

Characterization of Stereoisomers and Enantiomeric Purity

Mosapride is a chiral molecule due to the stereocenter at the C2 position of the morpholine ring, and it is administered as a racemate (a 1:1 mixture of two enantiomers) nih.gov. Consequently, this compound would also be a chiral compound, existing as a pair of enantiomers nih.govencyclopedia.pubtaylorandfrancis.com.

The two enantiomers of a chiral drug can have different pharmacological and toxicological profiles. Therefore, it is crucial to be able to separate and quantify them to assess their individual properties.

Enantiomeric Separation : The most common method for separating and quantifying the enantiomers of Mosapride and its metabolites is chiral High-Performance Liquid Chromatography (HPLC) nih.gov. This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. A similar chiral HPLC method would be developed for the baseline separation of the enantiomers of this compound.

Determination of Enantiomeric Purity : Once a separation method is established, it can be used to determine the enantiomeric purity (or enantiomeric excess) of a synthesized sample. This is particularly important if an asymmetric synthesis is attempted to produce a single enantiomer. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric purity.

Table 4: Techniques for Chiral Analysis

TechniqueApplication
Chiral HPLC Separation and quantification of the R- and S-enantiomers.
Optical Rotation Measurement of the rotation of plane-polarized light, which would be equal and opposite for the two pure enantiomers.

Pharmacological Investigations and Receptor Interactions of Des 5 Chloro 4 Fluorobenzyl Mosapride

In Vitro Receptor Affinity and Intrinsic Activity at Serotonin (B10506) 5-HT4 Receptors

The primary mechanism of action for the parent compound, Mosapride (B1662829), is its function as a selective serotonin 5-HT4 receptor agonist, which stimulates the release of acetylcholine (B1216132) in the gastrointestinal (GI) tract, thereby enhancing motility. nih.govnih.govresearchgate.net

Direct studies detailing the in vitro receptor affinity and intrinsic activity of Des-5'-chloro-4-fluorobenzyl Mosapride at 5-HT4 receptors are not present in the available scientific literature. However, a comparative analysis can be framed using data from Mosapride and its principal metabolite.

Mosapride demonstrates a clear affinity for 5-HT4 receptors. In radioligand binding studies using membrane preparations from guinea pig ileum, Mosapride inhibited the binding of the selective 5-HT4 antagonist [3H]GR113808 with a Ki (inhibition constant) value of 84.2 nM. nih.gov Another study reported an IC50 value of 113 nM in guinea pig striatum preparations. nih.gov Functionally, Mosapride acts as a partial agonist at the human 5-HT4 receptor. nih.govbohrium.comnih.gov In isolated guinea pig ileum, it enhances electrically stimulated contractions with an EC50 (half-maximal effective concentration) of 73 nM. nih.gov

For This compound , the absence of both the 5-chloro group on the benzamide (B126) ring and the 4-fluorobenzyl group on the morpholine (B109124) ring represents a significant structural deviation from the parent compound. These groups are often crucial for receptor binding and activity. Therefore, its affinity and intrinsic activity at the 5-HT4 receptor are likely to be substantially different from Mosapride, though the precise nature of this difference remains uncharacterized without experimental data.

Interactive Table: Comparative 5-HT4 Receptor Affinity

Compound Receptor Preparation Value Type Value (nM) Reference
Mosapride 5-HT4 Guinea Pig Ileum Ki 84.2 nih.gov
Mosapride 5-HT4 Guinea Pig Striatum IC50 113 nih.gov
Mosapride 5-HT4 Guinea Pig Ileum EC50 73 nih.gov
This compound 5-HT4 Not Available - Not Available -
Des-4-fluorobenzyl Mosapride 5-HT4 Not Available - Not Available -

A key feature of modern prokinetic agents is their selectivity, which minimizes off-target effects.

Des-4-fluorobenzyl Mosapride (M1) is a potent 5-HT3 receptor antagonist, and this activity is a significant part of the pharmacological effect following the administration of Mosapride. nih.govnih.govjnmjournal.org

The selectivity profile of This compound remains uninvestigated. Given the structural changes, it is difficult to predict its affinity for 5-HT3, D2, or other receptors without dedicated binding and functional assays.

Functional Assays of Gastrointestinal Motility Modulation in Preclinical Models

Functional assays in both isolated tissues and live animal models are crucial for determining the prokinetic potential of a compound.

Studies on isolated GI tissues have elucidated the region-specific effects of Mosapride.

Mosapride has been shown to enhance electrically evoked contractions of the guinea pig ileum and evoke contractions in the guinea pig distal colon. nih.gov It also causes relaxation of the carbachol-precontracted rat esophagus. nih.gov The potency of Mosapride varies across different regions of the GI tract, with studies indicating it has a lower affinity for the colon compared to the upper GI tract, suggesting a selective stimulation of upper GI motility. nih.gov The prokinetic effects of Mosapride are antagonized by 5-HT4 receptor antagonists, confirming its mechanism of action. researchgate.net

There is no available data from isolated organ preparation studies for This compound .

In vivo studies confirm the prokinetic effects of Mosapride observed in isolated tissues.

In conscious dogs, Mosapride stimulates antral motility without significantly affecting colonic motility, further supporting its role as an agent primarily targeting the upper GI tract. nih.gov In contrast, other 5-HT4 agonists like cisapride (B12094) stimulated both antral and colonic motility. nih.gov Mosapride has been demonstrated to enhance gastric emptying in rats and accelerate gastric emptying time in humans undergoing capsule endoscopy. nih.govnih.gov In guinea pigs, however, Mosapride did enhance colonic motility, suggesting species-specific differences. researchgate.net It has been hypothesized that the relatively weak effect of Mosapride on colonic transit in some species may be due to the 5-HT3 antagonistic action of its M1 metabolite, which could offset the prokinetic drive. nih.govjnmjournal.org

No in vivo studies on the gastrointestinal transit effects of This compound have been reported.

Exploration of Potential for Non-Motility Related Pharmacological Effects (e.g., Anti-inflammatory, Neurogenesis)

Recent research has explored the pharmacological effects of 5-HT4 agonists beyond gastrointestinal motility.

Mosapride has demonstrated significant anti-inflammatory effects in preclinical models. It has been shown to attenuate mucosal inflammation in a rat model of reflux esophagitis. researchgate.net Furthermore, Mosapride can protect against NSAID-induced gastric mucosal damage. nih.gov This protective action is believed to be mediated by the activation of 5-HT4 receptors, which stimulates acetylcholine release, subsequently engaging the cholinergic anti-inflammatory pathway via alpha-7 nicotinic acetylcholine receptors (α7nAChR) on immune cells. nih.govnih.gov

There is currently no scientific literature available regarding the potential for Mosapride or its derivatives to influence neurogenesis.

The potential for non-motility-related pharmacological effects of This compound has not been explored.

Modulation of Enteric Nervous System Function

The enteric nervous system (ENS), often termed the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut function. The modulation of this system is a key aspect of the therapeutic action of compounds like mosapride and its metabolite. The parent compound, mosapride, exerts its influence by acting on presynaptic 5-HT4 receptors located on enteric neurons. physiology.org This action facilitates and strengthens excitatory neurotransmission, which is crucial for coordinated gut motility. physiology.org Studies have also noted that the metabolite M1 possesses 5-HT3 receptor antagonist properties, which may complement the prokinetic effects of the parent compound. wikipedia.orgjnmjournal.org

Acetylcholine Release Enhancement

A primary mechanism through which mosapride modulates enteric nervous system function is by enhancing the release of acetylcholine (ACh) from cholinergic neurons in the myenteric plexus. patsnap.comnih.gov This facilitation of cholinergic transmission is a direct consequence of 5-HT4 receptor activation. nih.gov When mosapride binds to these receptors, it triggers a signaling cascade that leads to increased ACh release into the synaptic cleft. patsnap.comnih.gov The released acetylcholine then acts on muscarinic receptors on smooth muscle cells, promoting contraction and enhancing gastrointestinal motility. patsnap.comyoutube.com

The prokinetic effects of mosapride have been demonstrated in various experimental models. For instance, in guinea pig ileum, mosapride enhances electrically evoked contractions, an effect that is indicative of increased acetylcholine release. caymanchem.com Furthermore, the motility-enhancing effects of mosapride in the colon of conscious guinea pigs can be antagonized by atropine, a muscarinic receptor blocker, which confirms the critical role of the cholinergic pathway in this response. researchgate.net

Table 1: Evidence for Acetylcholine Release Enhancement by Mosapride (Parent Compound)

Experimental Model Finding Implication Reference
Enteric Cholinergic Neurons Mosapride facilitates acetylcholine release. Direct evidence of cholinergic pathway involvement. patsnap.comnih.gov
Guinea Pig Ileum (in vitro) Mosapride enhances electrically-evoked contractions. Suggests increased presynaptic neurotransmitter release. caymanchem.com
Conscious Guinea Pigs The prokinetic effect of mosapride is antagonized by atropine. Confirms the mediation of effects through muscarinic acetylcholine receptors. researchgate.net
NCB-20 Neuroblastoma Cells Mosapride acts as a 5-HT4 receptor agonist. Cellular mechanism for initiating the signal for ACh release. nih.gov

Investigations into Neuroplasticity and Neurogenesis

Recent research has uncovered a novel role for 5-HT4 receptor activation in promoting neuroprotection and neurogenesis within the adult enteric nervous system. nih.govnih.govjneurosci.org This finding suggests that the therapeutic effects of 5-HT4 agonists like mosapride may extend beyond simple motility enhancement to include the maintenance and repair of the enteric neural circuitry. wikipedia.orgresearchgate.net

Studies in adult mice have demonstrated that stimulation of the 5-HT4 receptor can induce the generation of new enteric neurons from progenitor cells. nih.govjneurosci.org In these studies, the administration of 5-HT4 agonists led to the incorporation of bromodeoxyuridine (a marker for newly synthesized DNA) into cells that went on to express markers of mature neurons (like HuC/D), as well as neural precursors and stem cells. nih.govnih.gov This process appears to be vital for the normal postnatal growth and long-term maintenance of the enteric neuron population. nih.govnih.gov

In vitro experiments have further elucidated this mechanism, showing that 5-HT4 agonists can increase the development and survival of cultured enteric neurons, promote the outgrowth of neurites, and protect neurons from apoptosis. nih.govnih.govjneurosci.org This neuroprotective effect is linked to the activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity. nih.govnih.gov

Table 2: Research Findings on 5-HT4 Receptor-Mediated Enteric Neurogenesis

Study Type Key Finding Significance Reference
In Vivo (Adult Mice) 5-HT4 agonists promoted the generation of new enteric neurons from progenitor cells. First demonstration of adult enteric neurogenesis via this pathway. nih.govnih.govjneurosci.org
In Vitro (Cultured Enteric Neurons) 5-HT4 agonists increased neuronal survival and neurite outgrowth. Elucidates the direct pro-survival effect on neurons. nih.govjneurosci.org
In Vitro (Cultured Enteric Neurons) 5-HT4 activation decreased neuronal apoptosis and activated CREB. Identifies a key molecular pathway for neuroprotection. nih.govnih.gov
In Vivo (5-HT4 Receptor Knock-out Mice) Lack of 5-HT4 receptors resulted in a failure of normal postnatal neuronal growth and more severe age-related neuron loss. Highlights the physiological importance of the 5-HT4 receptor in maintaining the ENS. nih.govnih.gov

Biotransformation and Pharmacometabolomic Characterization

In Vitro Metabolic Stability and Metabolite Identification Using Hepatic Microsomes and Hepatocytes

The in vitro metabolism of mosapride (B1662829), which leads to the formation of Des-p-fluorobenzyl mosapride, is extensively studied using subcellular fractions and cellular systems. bioivt.comeuropa.eunih.gov Hepatic microsomes and hepatocytes from various species, including humans, rats, mice, dogs, and monkeys, are standard models for these investigations. bioivt.comresearchgate.net These systems contain the necessary enzymatic machinery, particularly cytochrome P450 enzymes located in the endoplasmic reticulum, to simulate the metabolic processes that occur in the liver.

In these in vitro assays, mosapride is incubated with either liver microsomes or suspended hepatocytes. nih.gov The primary goal of these studies is often to identify all potential metabolites and determine the rate of metabolism, or metabolic stability. nih.govnih.govnih.gov Des-p-fluorobenzyl mosapride is consistently identified as the primary metabolite formed during these incubations. bertin-bioreagent.commedchemexpress.comcaymanchem.com Its formation is a key indicator of the parent drug's metabolic pathway. The comparison of metabolite profiles across different species helps in understanding potential differences in drug metabolism between preclinical animal models and humans. researchgate.net

In Vivo Biotransformation Profiling in Animal Models

In vivo studies, primarily conducted in rats, confirm that the biotransformation of mosapride leads to significant levels of Des-p-fluorobenzyl mosapride in the systemic circulation. nih.gov Following administration of mosapride, this active metabolite, often designated as M1, is readily detected in plasma along with the parent drug and other metabolites. nih.govnih.gov

A comprehensive study in humans identified a total of 16 metabolites of mosapride in urine, feces, and plasma. nih.gov This indicates a complex biotransformation network where the initial metabolites may undergo further reactions.

The formation of Des-p-fluorobenzyl mosapride from mosapride is a classic Phase I metabolic reaction. longdom.org Specifically, it is generated through the N-dealkylation of the parent compound, where the p-fluorobenzyl group attached to the morpholine (B109124) ring is cleaved. nih.govresearchgate.net

Other significant Phase I reactions in the metabolism of mosapride include:

Morpholine Ring Cleavage: This reaction opens up the morpholine ring structure, leading to different metabolites. nih.gov

N-oxidation: The formation of mosapride N-oxide is another major metabolic pathway. nih.gov

These reactions transform the parent drug into more polar molecules, preparing them for subsequent metabolic steps or excretion.

Following Phase I reactions, mosapride and its metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate elimination. longdom.orgdrughunter.com In humans, the metabolism of mosapride has been shown to involve several conjugation pathways, including: nih.gov

Glucuronidation

Sulfation

Glucose conjugation

These reactions involve the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the metabolites, a process catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). drughunter.com

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies in rats have been conducted to understand the excretion routes of mosapride and its metabolites. nih.gov After administering mosapride, the total recovery of the drug and its metabolites was approximately 71.8% in male rats and 66.3% in female rats over the collection period. nih.gov

Excretion occurred through three primary routes: urine, feces, and bile. nih.gov Des-p-fluorobenzyl mosapride (M1) was found to be a major component of the excreted products. The cumulative excretion of M1 was about 36.9% of the administered dose in male rats and 24.3% in female rats, highlighting it as a principal elimination product. nih.gov

Table 1: Cumulative Excretion of Mosapride and its Metabolites in Rats

Excretion RouteMale Rats (% of Dose)Female Rats (% of Dose)
Urine37.6%35.7%
Feces22.4%22.8%
Bile11.8%7.8%
Total Recovered71.8%66.3%

Data sourced from a study on the excretion of mosapride and its metabolites in rats. nih.gov

Comparative Analysis of Metabolic Pathways with Mosapride to Elucidate Structure-Metabolism Relationships

The structure-metabolism relationship between mosapride and Des-p-fluorobenzyl mosapride is direct and well-defined. The primary metabolic event for mosapride is the enzymatic cleavage of the p-fluorobenzyl group from the morpholine nitrogen. bertin-bioreagent.comnih.gov This N-dealkylation reaction, driven mainly by CYP3A4, represents the key structural transformation that defines its metabolic fate. nih.gov

The resulting metabolite, Des-p-fluorobenzyl mosapride, retains the core 4-amino-5-chloro-2-ethoxy-benzamide and morpholine structures but is more polar than the parent compound due to the removal of the lipophilic benzyl (B1604629) group. This transformation is a critical step in the body's process of converting the drug into forms that can be more easily eliminated. Studies comparing the metabolic profiles of mosapride in rats and humans have found that the major metabolites, including Des-p-fluorobenzyl mosapride, are consistent across these species, suggesting a similar primary metabolic pathway. nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations

Impact of the Absence of the 5-Chloro Substituent on Receptor Binding and Pharmacological Activity in Benzamide (B126) Analogues

The 4-amino-5-chloro-2-ethoxy-benzamide moiety is a cornerstone of the chemical structure of Mosapride (B1662829) and other related prokinetic agents. This structural feature is recognized for its significant contribution to the pharmacological activity of these compounds as serotonergic agents. While direct comparative studies on a des-chloro analogue of Mosapride are not available, research on similar benzamide derivatives highlights the importance of the chloro substituent for potent 5-HT4 receptor agonism.

Studies on various benzamide derivatives have consistently shown that the presence and position of substituents on the benzene (B151609) ring are critical for high-affinity receptor binding and efficacy. The electron-withdrawing nature of the chlorine atom at the 5-position is thought to influence the electronic distribution of the benzamide system, which in turn affects its interaction with the receptor binding pocket. Removal of this substituent would likely alter the molecule's binding affinity and intrinsic activity at the 5-HT4 receptor. It is plausible that the absence of the 5-chloro group would lead to a significant reduction in 5-HT4 receptor agonistic potency.

Furthermore, Mosapride also exhibits antagonist activity at the 5-HT3 receptor. The SAR for 5-HT3 receptor binding among benzamides also points to the importance of the substitution pattern on the aromatic ring. Therefore, the removal of the 5-chloro substituent could also modulate the compound's affinity and activity at the 5-HT3 receptor, although the precise impact remains to be experimentally determined.

Role of the Absence of the 4-Fluorobenzyl Group in Mosapride's Efficacy and Metabolism

The removal of the 4-fluorobenzyl group from Mosapride results in its primary and major active metabolite, known as M1 or des-p-fluorobenzyl mosapride. nih.govtandfonline.comtandfonline.comnih.govnih.gov This metabolic transformation, primarily mediated by the cytochrome P450 enzyme CYP3A4, is a key step in the in vivo disposition of Mosapride. tandfonline.com

The pharmacological activity of des-p-fluorobenzyl mosapride has been evaluated and compared to the parent compound. Studies have shown that while this metabolite retains 5-HT4 receptor agonistic activity, its potency is lower than that of Mosapride. nih.govnih.govjst.go.jp For instance, in isolated guinea-pig ileum, the EC50 value for M1 in enhancing electrically-evoked contractions was found to be approximately twice that of mosapride, indicating a reduction in potency. nih.gov

Interestingly, the des-p-fluorobenzyl metabolite exhibits a significantly more potent 5-HT3 receptor antagonist activity compared to Mosapride. nih.gov It has been reported to be approximately 25 times more potent than mosapride in inhibiting cisplatin-induced emesis in ferrets, an effect mediated by 5-HT3 receptor blockade. nih.gov This suggests that the 4-fluorobenzyl group, while contributing to high-affinity 5-HT4 receptor agonism, may hinder optimal interaction with the 5-HT3 receptor.

Table 1: Pharmacological Activity of Mosapride and its Des-p-fluorobenzyl Metabolite (M1)

Compound5-HT4 Receptor Agonist Potency (Isolated Guinea-Pig Ileum, EC50)Gastric Emptying Enhancement (in vivo)5-HT3 Receptor Antagonist Potency (Anti-emetic effect in ferrets)
Mosapride HighPotentModerate
Des-p-fluorobenzyl Mosapride (M1) Moderate (approx. 2-fold less potent than Mosapride) nih.govLess potent than Mosapride in some models nih.govHigh (approx. 25-fold more potent than Mosapride) nih.gov

Implications of the "Des-5'-chloro-4-fluorobenzyl" Structural Modifications on Overall Bioactivity and Metabolic Fate

Based on the individual effects of removing the 5-chloro and 4-fluorobenzyl groups, it can be hypothesized that the "Des-5'-chloro-4-fluorobenzyl Mosapride" analogue would exhibit significantly altered bioactivity compared to Mosapride. The absence of the 4-fluorobenzyl group would likely lead to reduced 5-HT4 receptor agonism but potentially enhanced 5-HT3 receptor antagonism, similar to the M1 metabolite. The additional removal of the 5-chloro substituent is expected to further decrease the 5-HT4 receptor binding affinity and agonist potency.

The cumulative effect of these two modifications would likely result in a compound with weak or negligible gastroprokinetic activity. Its profile might be more dominated by its 5-HT3 receptor antagonist properties, although the potency of this action without the 5-chloro group is uncertain.

From a metabolic standpoint, the absence of the 4-fluorobenzyl group means that the primary metabolic pathway of Mosapride is already bypassed. The metabolism of "this compound" would likely proceed through other pathways observed for Mosapride, such as N-dealkylation at the morpholine (B109124) ring, oxidation of the morpholine ring, and conjugation reactions. The absence of the chloro substituent might also influence the rate and regioselectivity of these metabolic transformations.

Computational Modeling and Molecular Dynamics Simulations for Ligand-Receptor Interactions and Enzyme Substrate Specificity

Currently, there are no specific computational modeling or molecular dynamics simulation studies available in the public domain for "this compound" or even for Mosapride itself in complex with 5-HT4 or 5-HT3 receptors. Such studies would be invaluable in providing a molecular-level understanding of the interactions that govern the binding and activity of these ligands.

Molecular docking studies could predict the binding poses of Mosapride and its analogues within the receptor binding sites. These models would likely show the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the benzamide oxygen and the amino group are expected to form crucial hydrogen bonds with receptor residues. The 4-fluorobenzyl group likely occupies a specific hydrophobic pocket, and its removal would leave this pocket unfilled, explaining the reduced affinity of the M1 metabolite. Similarly, the 5-chloro group's role in modulating the electronic properties and steric interactions within the binding site could be visualized.

Molecular dynamics simulations could further elucidate the dynamic behavior of the ligand-receptor complex, revealing how the binding of the ligand induces conformational changes in the receptor that lead to its activation or inactivation. These simulations could also be applied to study the interaction of Mosapride and its analogues with metabolizing enzymes like CYP3A4, providing insights into the structural determinants of substrate specificity and metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific QSAR studies for a series of Mosapride analogues that include the "Des-5'-chloro-4-fluorobenzyl" modification are not available, general 3D-QSAR studies on benzamide-type 5-HT4 agonists have been conducted. These studies typically generate models that correlate the physicochemical properties of the compounds with their biological activities.

These models often highlight the importance of steric and electronic fields around the benzamide core. The contour maps generated from these studies would likely indicate that a substituent with the electronic properties of chlorine at the 5-position is favorable for activity. They would also define the optimal steric bulk for the substituent at the N-benzyl position, suggesting that the 4-fluorobenzyl group provides a favorable interaction.

Analytical Method Development and Characterization in Research

Development and Validation of Chromatographic Methods for Quantification in Research Samples

Chromatographic techniques are the cornerstone for the separation and quantification of Des-4-fluorobenzyl Mosapride (B1662829) from the parent drug and other impurities in various research samples.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely reported methods for the analysis of mosapride and its related substances. mdpi.com These methods offer high resolution, sensitivity, and specificity.

In research, reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. A C18 column is frequently used as the stationary phase due to its versatility in separating compounds of moderate polarity. nih.govresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Adjusting the pH of the buffer is critical for achieving optimal separation, with a pH of 3.0 or 4.0 often employed. nih.govresearchgate.net

UPLC methods, utilizing columns with smaller particle sizes (e.g., 1.7 µm), offer significant advantages over traditional HPLC, including faster analysis times and improved resolution. researchgate.netnih.gov A UPLC-based method successfully separated mosapride from its major metabolites, Des-4-fluorobenzyl Mosapride (M1) and Mosapride N-oxide (M2), in under 4 minutes. nih.gov

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the analytical data. researchgate.netnih.govnih.gov

Interactive Table: HPLC/UPLC Method Parameters for Mosapride and Related Compounds

ParameterHPLC Method 1 researchgate.netHPLC Method 2 nih.govUPLC Method nih.gov
Stationary Phase BDS column (250 mm, 4.6 mm, 5 µm)Waters Symmetry C18BEH C18 column (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase 0.1% Ortho phosphoric acid : Acetonitrile (55:45)Acetonitrile : 0.024 M orthophosphoric acid (28:72, v/v)Acetonitrile - 0.2% formic acid in water (Gradient)
pH 3.03.0Not specified (acidic)
Flow Rate 1.2 ml/minNot specified0.25 mL/min
Detection (UV) 274 nm276 nmNot applicable (MS detection)
Linearity Range 2.5 µg/ml to 15 µg/ml (Mosapride)125-1000 µg/ml (Mosapride)0.75-1875 ng/mL (Des-4-fluorobenzyl Mosapride)

While HPLC is the dominant technique, Gas Chromatography (GC) is generally not the preferred method for analyzing mosapride and its metabolites like Des-4-fluorobenzyl Mosapride. This is due to the high molecular weight, polarity, and potential thermal instability of these compounds, which make them non-volatile and susceptible to degradation at the high temperatures required for GC analysis. Although some databases may include MeSH terms for GC-MS in the context of mosapride analysis, the primary research literature consistently favors liquid chromatography-based approaches. nih.gov

Mass Spectrometry-Based Detection Techniques (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), UPLC-MS/MS)

For enhanced sensitivity and unparalleled specificity, especially in complex biological matrices, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique is invaluable for identifying and quantifying metabolites.

UPLC-MS/MS methods have been developed for the simultaneous determination of mosapride and its metabolites, including Des-4-fluorobenzyl Mosapride, in plasma samples. nih.govnih.gov These methods typically use an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition for each analyte, providing excellent selectivity and sensitivity. researchgate.netnih.gov For instance, the ion transition m/z 314→198 has been used to quantify Des-4-fluorobenzyl Mosapride (M1). nih.gov The lower limit of quantification (LLOQ) for this metabolite can reach as low as 0.75 ng/mL in plasma, demonstrating the high sensitivity of the method. nih.gov

Interactive Table: LC-MS/MS Parameters for Des-4-fluorobenzyl Mosapride

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Des-4-fluorobenzyl Mosapride (M1)314198ESI Positive nih.gov
Mosapride (Parent)422198ESI Positive nih.gov
Mosapride N-oxide (M2)438109ESI Positive nih.gov

Spectrophotometric Methods for Quantitative Estimation

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of the total drug substance, though they often lack the specificity to distinguish between the parent drug and its impurities without prior separation. Research has described methods based on the formation of colored azo-dyes. redalyc.orgunesp.br These methods involve the diazotization of the primary aromatic amine group in the mosapride structure, followed by coupling with a chromogenic agent like chromotropic acid (CTA) or diphenylamine (B1679370) (DPA). redalyc.org The resulting colored complex is then measured at its wavelength of maximum absorbance (λmax), which is 560 nm for the CTA-coupled product and 540 nm for the DPA-coupled product. redalyc.orgunesp.br While useful for bulk drug estimation, these methods cannot specifically quantify Des-4-fluorobenzyl Mosapride in a mixture. redalyc.org

Application in Impurity Profiling and Stability Studies of Mosapride and Related Compounds

Des-4-fluorobenzyl Mosapride is not only a metabolite but also a potential degradation product of mosapride. Therefore, its detection and quantification are critical components of impurity profiling and stability studies. Stability-indicating analytical methods are developed to separate the active pharmaceutical ingredient (API) from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, or light, as mandated by ICH guidelines. nih.govpsu.edu

HPLC and UPLC methods are particularly well-suited for this purpose. nih.govresearchgate.net By subjecting mosapride to forced degradation, researchers can identify potential impurities, including Des-4-fluorobenzyl Mosapride. nih.gov A study identified Des-4-fluorobenzyl Mosapride (referred to as Impurity A) as a degradation product generated through the hydrolysis of mosapride. google.com The ability of an analytical method to resolve mosapride from this and other impurities demonstrates its stability-indicating power, which is essential for ensuring the quality and safety of the drug product throughout its shelf life. researchgate.netresearchgate.net

Reference Standard Characterization and Quality Control for Research Purposes

The availability of high-purity reference standards for mosapride and its impurities, including Des-4-fluorobenzyl Mosapride, is fundamental for all analytical research. synzeal.comaxios-research.com These standards are used for the identification of unknown impurity peaks by comparing retention times and for the accurate quantification of these impurities in drug substances and products. synzeal.comdaicelpharmastandards.com

Suppliers of pharmaceutical reference standards provide materials that are thoroughly characterized to confirm their identity and purity. synzeal.comaxios-research.comdaicelpharmastandards.com The characterization report, or Certificate of Analysis (CoA), typically includes data from a range of analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) for structural elucidation. daicelpharmastandards.com

Mass Spectrometry (MS) to confirm the molecular weight. daicelpharmastandards.com

Infrared (IR) Spectroscopy to identify functional groups. daicelpharmastandards.com

HPLC Purity Analysis to determine the purity level. daicelpharmastandards.com

These well-characterized reference standards are indispensable for method validation, quality control (QC) testing, and ensuring compliance with regulatory requirements in a research context. synzeal.comaxios-research.com

Bioanalytical Methodologies for Preclinical Pharmacokinetic and Metabolic Studies

The characterization of "Des-5'-chloro-4-fluorobenzyl Mosapride," more commonly known in scientific literature as des-p-fluorobenzyl mosapride or M-1, in preclinical settings relies on robust bioanalytical methods. nih.gov These methods are crucial for delineating the pharmacokinetic profile and understanding the metabolic fate of its parent compound, mosapride. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) have been the primary techniques for the quantification of this metabolite in biological matrices such as plasma. researchgate.netresearcher.life

Developing sensitive and specific assays is fundamental for accurately measuring the concentrations of des-p-fluorobenzyl mosapride, especially considering the significant first-pass metabolism of mosapride observed in some preclinical models. nih.gov For instance, in male rats, the peak plasma concentration (Cmax) of the M-1 metabolite was found to be substantially higher than that of the parent drug after oral administration, highlighting the importance of a reliable quantitative method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

A validated UPLC-MS/MS method has been successfully applied for the simultaneous determination of mosapride and its active des-p-fluorobenzyl metabolite in rat plasma. researcher.life Such methods typically involve protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix. The chromatographic separation is often achieved on a C18 column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net The MRM transitions are specific for the parent ion and a product ion of the analyte, ensuring high selectivity and sensitivity of the assay.

Table 1: Summary of an LC-MS/MS Method for Mosapride and its Metabolite

Parameter Details
Instrumentation High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) researchgate.net
Analyte Mosapride and des-4-fluorobenzyl metabolite (M-1) researchgate.net
Internal Standard Tamsulosin researchgate.net
Extraction Method Liquid-liquid extraction researchgate.net
Chromatographic Column Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) researchgate.net
Mobile Phase Water (containing 0.3% formic acid) and acetonitrile with gradient elution researchgate.net
Ionization Mode Electrospray Ionization (ESI), positive ion mode researchgate.net
Detection Multiple Reaction Monitoring (MRM) researchgate.net
MRM Transition (Mosapride) m/z 422 → m/z 198 researchgate.net
Linearity Range (Mosapride) 0.17 - 68.00 ng/mL researchgate.net
Lower Limit of Quantification (Mosapride) 0.17 ng/mL researchgate.net

This table summarizes the method developed for the parent drug, which was also used for its metabolite.

Preclinical Pharmacokinetic Findings

Preclinical studies in rats have demonstrated marked sex-related differences in the pharmacokinetics of mosapride and the formation of its des-p-fluorobenzyl metabolite. nih.gov Following oral administration of mosapride, the plasma concentrations of the M-1 metabolite were significantly different between male and female rats, suggesting a difference in hepatic drug-metabolizing enzyme activity. nih.gov

In male rats, the Cmax of the M-1 metabolite was approximately six times higher than that of the parent compound, indicating extensive first-pass metabolism. nih.gov Conversely, in female rats, the Cmax of M-1 was about one-fifth of that of mosapride. nih.gov These findings underscore the critical role of robust bioanalytical methods in capturing the complete pharmacokinetic picture of mosapride and its primary metabolite.

Table 2: Preclinical Pharmacokinetic Parameters of Des-p-fluorobenzyl Mosapride (M-1) in Rats After a Single Oral Dose of Mosapride (10 mg/kg)

Species Sex Cmax of M-1 (ng/mL)
Rat Male 277 nih.gov
Rat Female 149 nih.gov

Metabolic Studies

In vitro and in vivo studies have consistently identified des-p-fluorobenzyl mosapride as a major phase I metabolite of mosapride. researchgate.netnih.gov The formation of this metabolite occurs through the dealkylation of the parent molecule. nih.gov Studies using liver microsomes from various species, including rats, have been instrumental in elucidating this metabolic pathway. nih.gov The synthesis of this metabolite has also been performed to confirm its structure and to be used as a reference standard in analytical studies. nih.gov

Further metabolic profiling in humans has revealed that des-p-fluorobenzyl mosapride is one of the main metabolites, along with others formed through phase I and phase II reactions. nih.gov The metabolic pathways appear to have little qualitative difference between rats and humans, which is a valuable piece of information for the extrapolation of preclinical data. nih.gov

Advanced Research Applications and Future Directions

Investigation as a Mechanistic Probe for Serotonin (B10506) 5-HT4 Receptor Biology

Des-5'-chloro-4-fluorobenzyl mosapride's relationship with the serotonin 5-HT4 receptor makes it a valuable tool for dissecting the intricacies of this receptor's function. Mosapride (B1662829), its parent compound, is a selective 5-HT4 receptor agonist. This agonistic action on 5-HT4 receptors in the gastrointestinal plexus leads to an increased release of acetylcholine (B1216132), which in turn enhances gastrointestinal motility and gastric emptying. nih.gov

The study of this compound can provide deeper insights into the specific binding and signaling pathways of the 5-HT4 receptor. Research on mosapride has demonstrated its ability to inhibit the binding of selective 5-HT4 receptor radioligands, confirming its affinity for these receptors. researchgate.net By comparing the binding affinities and functional activities of mosapride and its des-fluorobenzyl metabolite, researchers can elucidate the structural determinants of 5-HT4 receptor activation and desensitization. This is crucial for understanding the receptor's role in both normal physiological processes and in the pathophysiology of various gastrointestinal disorders.

Furthermore, investigations using related compounds in animal models have shown that 5-HT4 receptor agonists can enhance intrinsic rectorectal and rectoanal reflexes, suggesting a role in colonic motility. nih.govresearchgate.net The distribution of 5-HT4 receptors is widespread throughout the gastrointestinal tract, where they modulate smooth muscle tone, peristaltic reflexes, and mucosal secretion. nih.gov Utilizing this compound as a research probe can help to further map these functions and understand the nuanced roles of 5-HT4 receptor subtypes in different regions of the gut.

Potential as a Novel Lead Compound for Drug Discovery Targeting Gastrointestinal Disorders

By studying the structure-activity relationship of this compound, medicinal chemists can design novel molecules with improved potency, selectivity, and pharmacokinetic properties. The goal is to develop next-generation prokinetic agents with enhanced efficacy and fewer side effects. The known effects of mosapride on gastric accommodation and emptying provide specific endpoints for evaluating the activity of new derivatives.

Table 1: Research on Mosapride's Efficacy in Gastrointestinal Disorders

DisorderKey Findings
Functional DyspepsiaMore effective than teprenone (B58100) in improving gastric stasis symptoms and pain. nih.gov As effective as famotidine (B1672045) and itopride. nih.gov
Chronic GastritisEffective in improving overall symptoms. nih.gov
Gastroesophageal Reflux DiseaseEffective in improving overall symptoms. nih.gov

Research into its Role in Multi-Drug Regimens or as a Component in Combination Therapies

The potential for this compound to be used in combination with other drugs is an area of active research. Given that gastrointestinal disorders often have complex and multifactorial etiologies, a multi-target approach can be more effective than monotherapy. For instance, combining a prokinetic agent with a drug that modulates gastric acid secretion or visceral sensitivity could provide synergistic benefits for patients with functional dyspepsia or GERD.

Furthermore, some studies have indicated that mosapride also possesses 5-HT3 receptor antagonist properties. This dual action could be advantageous in treating conditions where both motility and visceral sensation are dysregulated, such as in certain subtypes of irritable bowel syndrome. Research into this compound could explore whether it retains this dual activity and how it might be leveraged in combination therapies. The aim is to develop more comprehensive treatment strategies that address the multiple underlying mechanisms of gastrointestinal diseases.

Exploration of its Influence on Gut Microbiome Interactions

The gut microbiome is increasingly recognized as a critical player in health and disease, including gastrointestinal disorders. There is growing evidence that various medications can interact with and modulate the composition and function of the gut microbiota. nih.gov This opens up a new frontier for research into this compound.

Future studies could investigate how this compound affects the gut microbial ecosystem. Does it alter the relative abundance of specific bacterial taxa? Does it influence the production of microbial metabolites that can impact gut motility, inflammation, and sensation? Understanding these interactions could reveal a novel mechanism of action for the compound and could lead to the development of therapies that target the gut microbiome to improve gastrointestinal health. The field of pharmacomicrobiomics, which studies the interplay between drugs and the microbiome, is poised to provide valuable insights in this area. nih.gov

Uncovering Novel Biological Targets or Mechanisms of Action

While the primary target of mosapride and its metabolite is the 5-HT4 receptor, there is always the possibility of uncovering novel biological targets or mechanisms of action. High-throughput screening and other advanced pharmacological techniques can be employed to search for off-target effects of this compound.

These investigations could reveal unexpected therapeutic applications for the compound beyond its known effects on gastrointestinal motility. For example, serotonin receptors are involved in a wide range of physiological processes, including those in the central nervous system. Exploring the broader pharmacological profile of this compound could lead to its repurposing for other conditions.

Advanced In Silico Screening and Drug Repurposing Research

Computational methods, such as in silico screening, are powerful tools in modern drug discovery and development. dntb.gov.uanih.gov These techniques can be used to predict the binding of this compound to a vast library of biological targets, potentially identifying new therapeutic opportunities. By creating a virtual model of the compound, researchers can screen it against various receptors, enzymes, and ion channels to identify potential new interactions.

This approach can accelerate the drug repurposing process, which aims to find new uses for existing drugs and their metabolites. dntb.gov.ua In silico studies can generate hypotheses that can then be tested in preclinical and clinical studies, saving time and resources compared to traditional drug discovery methods. The application of artificial intelligence and machine learning algorithms to these large datasets is further enhancing the predictive power of in silico screening. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Des-5'-chloro-4-fluorobenzyl Mosapride and its impurities in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for impurity profiling. For example, structural analogs like fenofibric acid and related benzophenone derivatives are analyzed using reverse-phase HPLC with UV detection at 254 nm, as outlined in pharmacopeial guidelines . Ensure column compatibility (e.g., C18 columns) and mobile-phase optimization (acetonitrile/water with 0.1% trifluoroacetic acid) for resolving polar metabolites.

Q. How does this compound interact with 5-HT4 receptors in vitro, and what experimental models are suitable for initial screening?

  • Methodology : Use isolated human right atrial preparations (HAP) under isometric conditions to measure force of contraction and beating rate. Pre-treat tissues with phosphodiesterase inhibitors (e.g., cilostamide, 1 µM) to amplify receptor responses. Mosapride acts as a partial agonist, showing reduced efficacy compared to serotonin but displacing it at high concentrations . Wild-type mouse hearts are less responsive, necessitating transgenic models overexpressing human 5-HT4 receptors (5-HT4-TG) .

Q. What are the key metabolic pathways of this compound, and how are its metabolites identified?

  • Methodology : Employ liver microsome assays or in vivo rodent models to track metabolites. Major pathways include N-dealkylation and acetylation. Use LC-MS/MS to detect intermediates like N,N-diacetyl derivatives, which are critical for assessing pharmacokinetic stability .

Advanced Research Questions

Q. How can conflicting data on Mosapride’s agonist/antagonist activity at 5-HT4 receptors be resolved?

  • Analysis : Contradictions arise from tissue-specific receptor conformations or assay conditions. For instance, Mosapride exhibits partial agonism in HAP but antagonizes serotonin-induced effects in pre-saturated receptors . Design concentration-response curves with sequential agonist application (e.g., serotonin followed by Mosapride) to quantify displacement efficacy. Use β-arrestin recruitment assays to differentiate G-protein-dependent vs. -independent signaling .

Q. What experimental designs optimize the study of Mosapride’s impact on gastrointestinal motility in post-operative ileus (POI) models?

  • Methodology : Use randomized, controlled rodent POI models with surgical manipulation (e.g., intestinal compression). Administer Mosapride (2 mg/kg) and compare outcomes (e.g., gastric emptying rate, CCK levels) against controls. Pair with proton pump inhibitors (e.g., ilaprazole) to assess synergistic effects on CCK release, measured via ELISA .

Q. How does Mosapride modulate intestinal epithelial barrier function, and what molecular pathways are involved?

  • Methodology : Conduct transepithelial electrical resistance (TEER) assays on Caco-2 cell monolayers. Expose cells to inflammatory cytokines (e.g., TNF-α) and measure occludin/ZO-1 expression via Western blot. Mosapride inhibits ERK-1 and p38 phosphorylation, reversing barrier dysfunction. Validate using MAP kinase inhibitors (e.g., SB203580) to isolate pathway contributions .

Q. What are the implications of Mosapride’s stereochemistry on its receptor binding affinity and metabolic stability?

  • Analysis : Synthesize enantiomers and test using radioligand binding assays (e.g., [³H]-GR113808 for 5-HT4 receptors). Compare pharmacokinetic parameters (AUC, t½) in Sprague-Dawley rats. The (R)-configuration at the morpholinylmethyl group enhances receptor affinity, while acetylated metabolites show prolonged half-lives .

Data Interpretation and Reproducibility

Q. Why do studies report variable efficacy of Mosapride in functional dyspepsia compared to other prokinetics like itopride?

  • Critical Analysis : Meta-analyses reveal comparable efficacy (RR 1.02, 95% CI 0.91–1.14) but divergent adverse event profiles. Variability stems from differences in trial design (e.g., dosing frequency, endpoint definitions). Use standardized scales like the Nepean Dyspepsia Index and stratify by subtype (e.g., postprandial distress vs. epigastric pain) .

Q. How can researchers mitigate batch-to-batch variability in this compound for in vivo studies?

  • Best Practices : Source compounds from certified suppliers (e.g., TRC Standards) with COA validation. Perform NMR and elemental analysis to confirm purity (>98%). For in-house synthesis, monitor reaction intermediates via TLC and optimize crystallization solvents (e.g., ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.